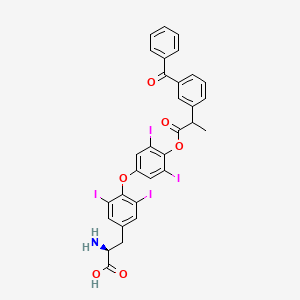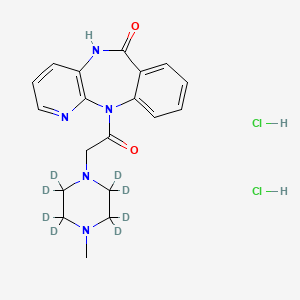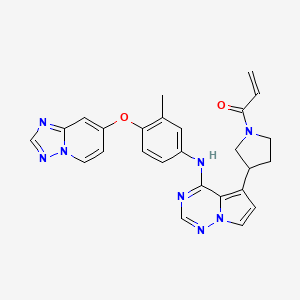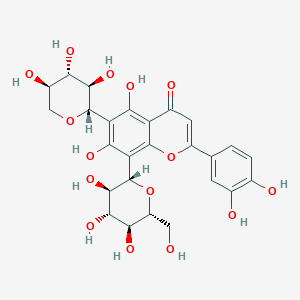
Lucenin 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucenin 1 is a flavonoid compound, specifically a C-glycosylflavone, which is a type of flavonoid glycoside. It is isolated from various plant sources, including the aerial parts of Erucaria microcarpa Boiss . Flavonoids are known for their diverse biological activities and are widely present in fruits, vegetables, and beverages of plant origin .
Vorbereitungsmethoden
Lucenin 1 can be isolated from natural sources such as the leaves of Tetrastigma hemsleyanum . The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound.
Analyse Chemischer Reaktionen
Lucenin 1 undergoes various chemical reactions, including oxidation and reduction. It is known to participate in antioxidant reactions, where it scavenges free radicals and reduces oxidative stress . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The major products formed from these reactions are typically more stable oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Lucenin 1 has several scientific research applications due to its antioxidant, anti-inflammatory, and potential neuroprotective properties. It has been studied for its role in counteracting oxidative stress in neurodegenerative diseases such as Parkinson’s disease . Additionally, this compound has shown promise in the treatment of chronic diseases associated with oxidative stress, including cardiovascular diseases and cancer . Its antioxidant capacity makes it a valuable compound in the development of therapeutic agents and nutraceuticals .
Wirkmechanismus
The mechanism of action of Lucenin 1 involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with molecular targets such as reactive oxygen species and reactive nitrogen species, neutralizing their harmful effects . This compound also modulates various signaling pathways involved in inflammation and cell survival, contributing to its protective effects against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Lucenin 1 is similar to other C-glycosylflavones such as vicenin-2 and lucenin-2 . These compounds share structural similarities, including the presence of glucose and arabinose moieties. this compound is unique in its specific arrangement of these sugar moieties, which contributes to its distinct biological activities . Other similar compounds include schaftoside and carlinoside, which also exhibit antioxidant and anti-inflammatory properties .
This compound stands out due to its potent antioxidant capacity and its potential applications in the treatment of neurodegenerative and chronic diseases. Its unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C26H28O15 |
|---|---|
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 |
InChI-Schlüssel |
WYYFCTVKFALPQV-MCIQUCDDSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


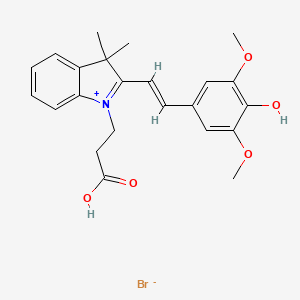
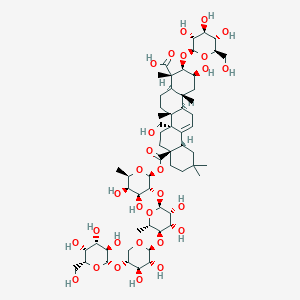


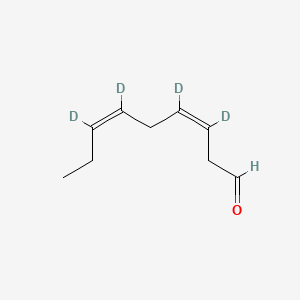
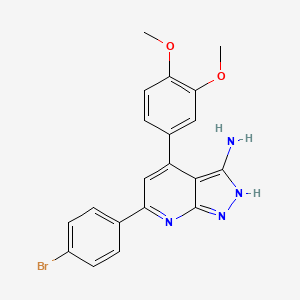
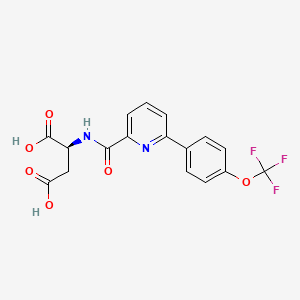
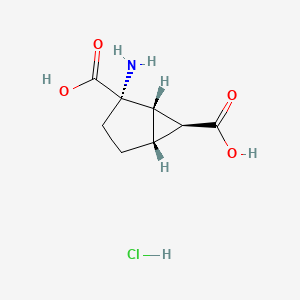
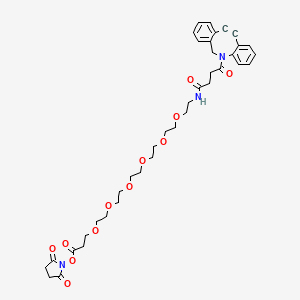
![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
